molecular formula C12H15BrN2O B6334818 1-(4-Bromobenzoyl)-3-methylpiperazine CAS No. 1240564-56-0

1-(4-Bromobenzoyl)-3-methylpiperazine

Cat. No.: B6334818
CAS No.: 1240564-56-0
M. Wt: 283.16 g/mol
InChI Key: CGTNGWQNINLROZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromobenzoyl group attached to a methylpiperazine ring. This compound is of interest due to its potential pharmacological properties and its use in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted piperazine derivatives, while oxidation reactions can produce N-oxides.

Scientific Research Applications

1-(4-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-3-methylpiperazine can be compared with other similar compounds, such as:

    1-(4-Bromobenzoyl)-4-methylpiperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.

    1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: This compound contains a urea group instead of a piperazine ring.

    4-Bromo-2,5-dimethoxybenzylpiperazine: This compound has a different substitution pattern on the benzyl group

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which may differ from those of its analogs.

Properties

IUPAC Name

(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNGWQNINLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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